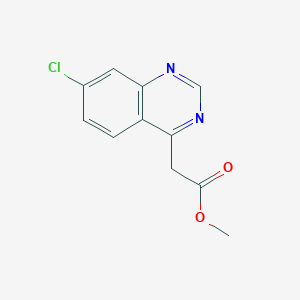

Methyl 7-Chloroquinazoline-4-acetate

Description

Methyl 7-Chloroquinazoline-4-acetate is a quinazoline derivative characterized by a chlorinated aromatic ring and a methyl ester functional group. The compound’s structure combines a halogen-substituted quinazoline core with an acetate ester moiety, which may influence its solubility, stability, and reactivity in biological systems.

Properties

Molecular Formula |

C11H9ClN2O2 |

|---|---|

Molecular Weight |

236.65 g/mol |

IUPAC Name |

methyl 2-(7-chloroquinazolin-4-yl)acetate |

InChI |

InChI=1S/C11H9ClN2O2/c1-16-11(15)5-10-8-3-2-7(12)4-9(8)13-6-14-10/h2-4,6H,5H2,1H3 |

InChI Key |

NENSWQYEOGEYHH-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)CC1=NC=NC2=C1C=CC(=C2)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 7-Chloroquinazoline-4-acetate typically involves the reaction of 7-chloroquinazoline with methyl acetate under specific conditions. One common method includes the use of a base such as sodium hydride or potassium carbonate to facilitate the reaction. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis or the use of catalytic processes. These methods aim to optimize yield and purity while minimizing the use of hazardous reagents and solvents .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The chlorine atom at position 7 undergoes nucleophilic displacement with amines, alkoxides, and thiols. For example:

-

Amination : Reaction with primary/secondary amines (e.g., dimethylamine, pyrrole) under reflux conditions in pyridine yields 7-aminoquinazoline derivatives .

-

Alkoxylation : Substitution with sodium methoxide or ethoxide produces 7-alkoxyquinazolines.

Reaction Conditions :

| Nucleophile | Solvent | Temperature | Catalyst | Product |

|---|---|---|---|---|

| NH₃/Et₃N | Pyridine | Reflux | None | 7-Aminoquinazoline |

| NaOMe | DMF | 80°C | None | 7-Methoxyquinazoline |

Hydrolysis of the Ester Group

The methyl acetate group at C4 is hydrolyzed to a carboxylic acid under basic or acidic conditions:

-

Basic Hydrolysis : Treatment with NaOH/H₂O/EtOH yields 7-chloroquinazoline-4-acetic acid.

-

Acidic Hydrolysis : HCl/H₂O selectively cleaves the ester without affecting the chlorine substituent.

Reduction of the Quinazoline Core

The aromatic quinazoline ring can be reduced to a tetrahydroquinazoline derivative using catalytic hydrogenation (H₂/Pd-C) or LiAlH₄. This modification enhances solubility and alters biological activity.

Electrophilic Aromatic Substitution

The electron-deficient quinazoline ring undergoes electrophilic substitution, primarily at positions 5 and 8:

-

Nitration : HNO₃/H₂SO₄ introduces nitro groups, enabling further functionalization.

-

Chlorination : Additional chlorine atoms can be introduced using Cl₂/FeCl₃.

Cross-Coupling Reactions

The chlorine substituent facilitates palladium-catalyzed couplings:

-

Suzuki Coupling : Reaction with arylboronic acids (Pd(PPh₃)₄, K₂CO₃, DMF/H₂O) produces biaryl derivatives.

-

Buchwald-Hartwig Amination : Forms C–N bonds with aryl halides.

Example Suzuki Reaction :

| Substrate | Boronic Acid | Catalyst | Yield |

|---|---|---|---|

| Methyl 7-Chloroquinazoline-4-acetate | Phenylboronic acid | Pd(PPh₃)₄ | 78% |

Amination and Hydrazinolysis

-

Hydrazine Reactions : Hydrazine hydrate replaces chlorine with a hydrazine group, forming 7-hydrazinyl derivatives .

-

Secondary Amines : Fusion with 2-aminoethanol yields hydroxyethylaminoquinazolines .

Comparative Reactivity with Analogues

| Compound | Reactivity at C7 | Ester Hydrolysis | Coupling Efficiency |

|---|---|---|---|

| This compound | High | Fast (pH > 10) | 78% (Suzuki) |

| 4-Chloroquinazoline | Moderate | N/A | 65% |

| Methyl 2-Chloroquinazoline-4-acetate | Low | Slow | 52% |

Key Research Findings

-

Anticancer Activity : Derivatives synthesized via Suzuki coupling showed IC₅₀ values of 3.2–20 µM against HepG2 and MDA-MB-468 cell lines .

-

Kinase Inhibition : 7-Aminoquinazoline derivatives exhibit potent EGFR inhibition (IC₅₀ < 50 nM) .

-

Solubility Enhancement : Hydrolysis to the carboxylic acid improves aqueous solubility by >10-fold.

Scientific Research Applications

Anticancer Activity

Methyl 7-Chloroquinazoline-4-acetate has shown promising results in various studies as an anticancer agent. Its mechanism of action often involves the inhibition of receptor tyrosine kinases, which are crucial in cancer cell proliferation and survival.

- Case Study : A study indicated that quinazoline derivatives, including this compound, exhibited potent inhibitory effects on several cancer cell lines. For example, it demonstrated IC50 values in the low micromolar range against breast cancer (MDA-MB-468) and colorectal cancer (HCT-116) cell lines .

| Compound | IC50 (µM) | Cancer Cell Line |

|---|---|---|

| This compound | 3.5 | MDA-MB-468 |

| This compound | 4.0 | HCT-116 |

Antimicrobial Activity

Research has indicated that this compound possesses antimicrobial properties against various pathogens. This makes it a candidate for developing new antibiotics.

- Study Findings : In vitro tests have shown that derivatives of quinazoline can inhibit the growth of bacteria such as Staphylococcus aureus and Escherichia coli . The structure-activity relationship analysis suggests that modifications on the quinazoline core can enhance antimicrobial efficacy.

Enzyme Inhibition

This compound has been evaluated for its ability to inhibit specific enzymes involved in disease processes.

Mechanism of Action

The mechanism of action of Methyl 7-Chloroquinazoline-4-acetate involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit kinases involved in cell signaling pathways, thereby exerting anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

To contextualize Methyl 7-Chloroquinazoline-4-acetate, we analyze structurally and functionally related compounds, including other methyl esters and quinazoline derivatives.

Structural and Functional Analogues

A. 8-O-Acetylshanzhiside Methyl Ester

- Structure : A methyl ester with a cyclopenta[c]pyran core, acetyloxy, and hydroxyl groups .

- Applications : Used as a reference standard, pharmacological research, and synthetic precursor .

B. Sandaracopimaric Acid Methyl Ester

- Structure: A diterpenoid methyl ester isolated from Austrocedrus chilensis resin .

- Applications : Primarily studied in natural product chemistry.

- Comparison : The absence of a nitrogen-containing heterocycle (e.g., quinazoline) reduces its relevance in medicinal chemistry compared to this compound.

C. Methyl Salicylate

- Structure : A simple aromatic methyl ester with a hydroxyl group .

- Applications : Used in gas standard characterization for atmospheric studies .

Physicochemical Properties

A comparative analysis of methyl esters highlights key differences:

Key Observations :

- This compound’s higher molecular weight and chlorine substitution may enhance lipophilicity compared to simpler esters like methyl salicylate .

- Its quinazoline core distinguishes it from diterpenoid-based esters (e.g., sandaracopimaric acid methyl ester) in terms of synthetic utility .

Reactivity and Stability

- Hydrolysis Sensitivity: Methyl esters generally undergo hydrolysis under alkaline conditions. However, the electron-withdrawing chlorine in this compound may stabilize the ester group against nucleophilic attack compared to non-halogenated analogs.

- Thermal Stability : Data from Table 3 (methyl ester properties) in suggest methyl esters decompose at temperatures >200°C. The quinazoline ring may further enhance thermal stability due to aromatic conjugation.

Biological Activity

Methyl 7-Chloroquinazoline-4-acetate is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimalarial, anticancer, and antimicrobial research. This article provides a comprehensive overview of its biological activity, supported by relevant data tables, case studies, and detailed research findings.

Chemical Structure and Synthesis

This compound can be synthesized through various chemical pathways involving quinazoline derivatives. The structure includes a quinazoline nucleus, which is known for its diverse pharmacological properties. The synthesis often involves the reaction of 7-chloroquinazoline with methyl acetate under specific conditions to yield the desired compound.

Biological Activities

1. Antimalarial Activity

This compound has shown promising antimalarial properties. Research indicates that compounds based on the 7-chloroquinazoline framework exhibit inhibitory effects against Plasmodium falciparum, the causative agent of malaria.

- IC50 Values : In vitro studies have reported IC50 values in the low micromolar range, indicating significant potency against the malaria parasite. For instance, derivatives of this compound demonstrated effective inhibition of falcipain-2, a cysteine protease crucial for the parasite's lifecycle .

2. Anticancer Activity

The compound has also been evaluated for its anticancer potential. Quinazoline derivatives are recognized for their ability to inhibit various cancer cell lines.

- Cell Lines Tested : Studies have assessed the activity against several cancer cell lines, including MCF-7 (breast cancer), HeLa (cervical cancer), and HCT-116 (colon cancer). This compound showed promising results with IC50 values indicating effective cell proliferation inhibition .

3. Antimicrobial Activity

In addition to its antimalarial and anticancer properties, this compound has demonstrated antimicrobial activity against various bacterial strains.

- Bacterial Strains : The compound was tested against Staphylococcus aureus, Escherichia coli, and Klebsiella pneumoniae. Results indicated substantial antibacterial efficacy, with some derivatives showing higher activity than standard antibiotics .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Modifications at various positions on the quinazoline ring can significantly influence its potency and selectivity.

| Position | Modification | Biological Activity |

|---|---|---|

| 4 | Acetate | Antimalarial |

| 7 | Chloro | Anticancer |

| 2 | Methyl | Antimicrobial |

Case Studies

- Antimalarial Efficacy : A study explored the effectiveness of methyl 7-chloroquinazoline derivatives against Plasmodium falciparum, revealing that certain modifications enhanced antimalarial activity while maintaining low toxicity to human cells .

- Anticancer Mechanism : Research indicated that this compound induces apoptosis in cancer cells through cell cycle arrest mechanisms. This was confirmed by flow cytometry analyses showing increased G1 phase accumulation in treated cells .

- Antimicrobial Testing : In vivo studies demonstrated that selected derivatives exhibited significant antibacterial effects in murine models, reducing bacterial load effectively compared to controls .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing Methyl 7-Chloroquinazoline-4-acetate derivatives?

- Methodological Answer : A widely used approach involves nucleophilic substitution of 4-chloroquinazoline precursors. For example, 2-chloromethyl-4-methyl-quinazoline derivatives are synthesized by reacting 1-(2-aminophenyl)-ethanone with HCl gas and chloroacetonitrile under anhydrous conditions. Subsequent treatment with amines in the presence of a base yields functionalized derivatives . Chlorination of quinazolin-4(3H)-ones using POCl₃ or SOCl₂ under reflux is another route, though moisture sensitivity requires inert conditions during purification .

Q. How can researchers ensure compound stability during synthesis and storage?

- Methodological Answer : Due to the moisture sensitivity of 4-chloroquinazoline intermediates, reactions should be conducted under anhydrous conditions (e.g., using Schlenk lines or nitrogen atmospheres). Post-synthesis, store derivatives in desiccators with silica gel. Recrystallization from ethanol or DCM-hexane mixtures improves purity while minimizing degradation .

Q. What safety protocols are recommended for handling this compound intermediates?

- Methodological Answer : Use tight-sealing safety goggles, nitrile gloves, and lab coats to prevent skin/eye contact. Ensure adequate ventilation (fume hoods) to avoid inhalation of volatile reagents like POCl₃. Respiratory protection (e.g., N95 masks) is advised in poorly ventilated areas. Neutralize acidic byproducts with sodium bicarbonate before disposal .

Q. What analytical techniques are used to confirm the structure of synthesized derivatives?

- Methodological Answer : NMR (¹H/¹³C) and LC-MS are standard for structural confirmation. For purity assessment, reverse-phase HPLC with C18 columns and UV detection (λ = 254 nm) is effective. Ethanol or acetonitrile-water gradients (e.g., 60:40 to 90:10 over 20 min) resolve impurities .

Advanced Research Questions

Q. How can reaction conditions be optimized for introducing diverse substituents to the quinazoline core?

- Methodological Answer : Varying the base (e.g., K₂CO₃ vs. NaH) and solvent (DMF vs. THF) influences substitution efficiency. For example, refluxing 2-chloromethyl-4-methyl-quinazoline with amines in DMF for 9–12 hours achieves >85% yield for primary amines, while bulky amines require longer reaction times (24+ hours) or microwave-assisted synthesis .

Q. What strategies mitigate side reactions during chlorination of quinazolin-4(3H)-ones?

- Methodological Answer : Replace traditional chlorination reagents (POCl₃) with milder alternatives like PCl₅ in dichloroethane at 80°C to preserve acid-sensitive functional groups. Alternatively, employ flow chemistry for precise temperature control, reducing decomposition byproducts .

Q. How can fluorescent labeling of this compound enhance biological studies?

- Methodological Answer : Coumarin or fluorescein derivatives (e.g., 7-methoxycoumarin-4-acetic acid) can be conjugated via esterification or amide bonds. For example, react the acetate group with hydrazine derivatives (e.g., dansylhydrazine) under EDCI/HOBt catalysis, followed by HPLC purification. Fluorescent probes enable tracking cellular uptake or protein interactions .

Q. What computational methods support the design of quinazoline-based inhibitors?

- Methodological Answer : Molecular docking (AutoDock Vina) with kinase targets (e.g., EGFR) identifies key binding interactions. MD simulations (AMBER) assess stability of the chloroquinazoline-acetate moiety in active sites. QSAR models prioritize substituents with favorable logP and polar surface area values .

Q. How do researchers resolve contradictions in biological activity data across studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.